2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
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Overview
Description
“2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride” is likely a synthetic organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The methoxy group and the pyridin-4-amine group suggest that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a pyridine ring, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- A study highlighted the regioselective introduction of a methoxycarbonyl methyl group to unsubstituted pyridine with copper(II) triflate, producing valuable building blocks for synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). This approach could be relevant for the derivatization of similar compounds.
- Research on novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Another study described the three-component synthesis of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing the compound's synthesis efficiency and structural confirmation through various spectroscopic methods (Wu Feng, 2011).
Potential Biological Applications
- The discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, including studies on 1,4-disubstituted aromatic piperazines, highlights the potential therapeutic applications of similar compounds in treating conditions like schizophrenia through selective dopamine receptor partial agonism (Möller et al., 2017).
- Synthesis and antimicrobial activity studies on new pyrimidine derivatives emphasize the importance of structural modifications in enhancing biological activities, with some compounds displaying potent antibacterial and antifungal activity (Al-Masoudi et al., 2015).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Future Directions
Properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-10(4-7-13-11)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSEKKHSBGVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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